2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide is a chemical compound with the molecular formula C9H13BrN2O2. It is characterized by the presence of a bromine atom, an oxazole ring, and a tert-butyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Bromine Atom: Bromination is carried out using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides or other suitable reagents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and oxazole ring play crucial roles in its reactivity and binding to target molecules. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-N-(5-(tert-butyl)oxazol-2-yl)-2-methylpropanamide can be compared with similar compounds such as:
2-Bromo-N-(5-tert-butyl-oxazol-2-yl)-acetamide: This compound has a similar structure but differs in the presence of an acetamide group instead of a propanamide group.
N-(5-tert-butyl-oxazol-2-yl)-2-methylpropanamide: This compound lacks the bromine atom, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H17BrN2O2 |
---|---|
Molekulargewicht |
289.17 g/mol |
IUPAC-Name |
2-bromo-N-(5-tert-butyl-1,3-oxazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H17BrN2O2/c1-10(2,3)7-6-13-9(16-7)14-8(15)11(4,5)12/h6H,1-5H3,(H,13,14,15) |
InChI-Schlüssel |
OXXMXSSDXZTHPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN=C(O1)NC(=O)C(C)(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.